Potassium 4-iodobenzenesulfonate
Description
Potassium 4-iodobenzenesulfonate (CAS 13035-63-7, molecular formula C₆H₄IKO₃S) is a hypervalent iodine(V) compound characterized by its water solubility and stability under acidic conditions . It serves as a versatile reagent in organic synthesis, particularly in regioselective iodination reactions. Its structure features a sulfonate group (-SO₃⁻) at the para position relative to the iodine atom, which enhances solubility in polar solvents and stabilizes the hypervalent iodine center . The compound is synthesized via sulfonation of iodobenzene derivatives, followed by potassium salt formation. Its applications span pharmaceuticals, agrochemicals, and materials science, where it acts as an iodinating agent or a precursor for iodonium salts .
Properties
IUPAC Name |
potassium;4-iodobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO3S.K/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXILXFUIWOQAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])I.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IKO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635780 | |
| Record name | Potassium 4-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13035-63-7 | |
| Record name | Potassium 4-iodobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation Reaction Conditions
Iodobenzene reacts with concentrated sulfuric acid (94–98%) under controlled thermal conditions. Key parameters include:
-
Acid Concentration : Sulfuric acid at 94–98% ensures efficient sulfonation without excessive side reactions.
In a representative procedure, iodobenzene (20 mL, 0.178 mol) is added to concentrated sulfuric acid (50 mL, 0.82 mol) and stirred at 50–60°C. The mixture transitions to a pink hue within 3 hours, indicating progressive sulfonation. Unreacted iodobenzene is removed via hexane extraction, and the sulfonic acid intermediate is isolated using hot chloroform.
Table 1: Sulfonation Optimization Parameters
Neutralization with Potassium Hydroxide
The sulfonic acid intermediate (4-iodobenzenesulfonic acid) is neutralized with aqueous potassium hydroxide or potassium carbonate. This step follows the stoichiometric reaction:
Key considerations:
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Base Selection : Potassium hydroxide achieves higher purity compared to carbonate salts.
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Solvent System : Water or ethanol-water mixtures enhance solubility and reaction homogeneity.
Alternative Oxidation Routes for Specialty Applications
While sulfonation-neutralization dominates industrial production, oxidation methods are explored for synthesizing hypervalent iodine derivatives. For example, sodium 2-iodobenzenesulfonate can be oxidized to 2-iodoxybenzenesulfonic acid using Oxone or sodium periodate. Although this method targets the ortho-isomer, analogous approaches could adapt to the para-isomer with modifications to reaction conditions.
Oxidative Pathway Considerations
-
Challenges : Selective oxidation without over-oxidation to iodoxy groups requires precise stoichiometry.
Industrial-Scale Production Protocols
Industrial synthesis scales the sulfonation-neutralization method with modifications for efficiency and safety:
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Continuous Stirring Reactors : Enable uniform heat distribution during sulfonation.
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Solvent Recovery Systems : Chloroform and hexane are recycled to reduce costs.
-
Quality Control :
Comparative Analysis of Synthesis Routes
Table 2: Method Efficacy and Limitations
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Sulfonation-Neutralization | 95% | High yield, scalable | Requires corrosive reagents |
| Oxidation | 70–80% | Access to hypervalent iodine forms | Lower yield, isomer-specific |
Chemical Reactions Analysis
Oxidation to Hypervalent Iodine(V) Derivatives
Potassium 4-iodobenzenesulfonate serves as a precursor for synthesizing hypervalent iodine(V) compounds. Treatment with Oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous media oxidizes the iodine center to form potassium 4-iodylbenzenesulfonate (PIBS), a water-soluble oxidant .
Reaction Conditions :
This hypervalent iodine compound exhibits thermal stability and recyclability, making it suitable for green chemistry applications .
Oxidative Iodination of Aromatic Substrates
PIBS facilitates electrophilic iodination of electron-rich aromatic compounds. For example, it reacts with benzene derivatives to form iodinated products under mild conditions .
Example Reaction :
textToluene + PIBS → 4-Iodotoluene
Conditions :
Iodofunctionalization of Alkenes and Alkynes
PIBS enables iodomethoxylation and iodohydrin formation in alkenes and alkynes, proceeding via cyclic iodonium ion intermediates. Key reactions include:
Iodomethoxylation of Cyclohexene
textCyclohexene + PIBS + MeOH → trans-2-Iodo-1-methoxycyclohexane
Conditions :
Iodohydrin Formation
text1-Octene + PIBS + H₂O → 1-Iodo-2-octanol
Conditions :
Regioselectivity : Markovnikov addition dominates due to stabilization of the iodonium intermediate.
α-Iodination of Ketones
PIBS selectively iodinates α-positions of ketones under controlled conditions.
Example :
textAcetophenone + PIBS → α-Iodoacetophenone
Conditions :
Recyclability and Recovery
PIBS can be recovered post-reaction by treating the aqueous layer with Oxone at 60°C, achieving 92% recovery efficiency . This minimizes waste and enhances sustainability.
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
Potassium 4-iodobenzenesulfonate is widely used in organic synthesis as a reagent for the oxidative iodination of aromatic compounds. It facilitates the formation of complex molecules by introducing iodine into various substrates. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Case Study:
A study demonstrated its effectiveness in synthesizing diaryliodonium salts from arenes, showcasing its role in facilitating complex organic transformations through oxidative processes .
Pharmaceutical Development
The compound plays a crucial role in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its iodine content is essential for creating iodine-tagged pharmaceuticals, which are significant in nuclear medicine and imaging.
Case Study:
In biopharmaceutical production, this compound has been utilized to enhance the synthesis of iodine-containing drugs. The efficiency of drug production was assessed through yield and purity metrics, revealing improved outcomes when this compound was employed.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard for calibrating instruments and ensuring accurate measurements in quantitative analysis. Its use has enabled researchers to establish reliable calibration curves for various analytical methods.
Data Table: Calibration Standards Using this compound
| Method | Application | Accuracy Level |
|---|---|---|
| HPLC | Quantitative analysis | High |
| UV-Vis Spectroscopy | Calibration of absorbance | Moderate |
| Mass Spectrometry | Standard for ionization | High |
Material Science
In material science, this compound is utilized in formulating specialty materials such as conductive polymers. These materials are essential for applications in electronics and energy storage technologies.
Case Study:
Research indicated that this compound contributed to the development of conductive polymer films with enhanced electrical properties, demonstrating its utility in advanced material applications .
Environmental Chemistry
This compound is employed in environmental monitoring studies to assess the presence of iodinated compounds in water sources. This application is crucial for understanding the environmental impact of iodine-containing substances.
Case Study:
Studies have utilized this compound to monitor iodine levels in aquatic environments, providing insights into the distribution and potential ecological effects of iodinated compounds .
This compound exhibits notable biological activity, particularly antimicrobial properties. Its structural components allow it to interact with cellular processes, positioning it as a candidate for further investigation in pharmaceutical applications.
Data Table: Biological Activity Comparison
| Compound | Antimicrobial Activity | Biopharmaceutical Use | Iodine Tracer Studies |
|---|---|---|---|
| This compound | High | Yes | Yes |
| Iodine Monochloride | Moderate | Limited | No |
| Iodinated Contrast Media | Low | Yes | Limited |
Mechanism of Action
The mechanism of action of Potassium 4-iodobenzenesulfonate involves its role as a hypervalent iodine oxidant . It facilitates oxidative iodination by transferring iodine to the substrate, resulting in the formation of iodinated products . The molecular targets and pathways involved include the activation of aromatic substrates and the formation of stable iodine intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Iodophenylboronic Acid (CAS 5122-99-6)
- Structure and Reactivity : Contains a boronic acid (-B(OH)₂) group instead of a sulfonate. This enables participation in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
- Solubility : Less water-soluble than potassium 4-iodobenzenesulfonate, requiring organic solvents like THF or DMF.
- Applications : Primarily used in palladium-catalyzed couplings, contrasting with the electrophilic iodination role of this compound .
4-Iodophenylhydrazine (CAS 13116-27-3)
- Functional Group : Features a hydrazine (-NH-NH₂) moiety, enabling condensation reactions (e.g., formation of hydrazones).
- Reactivity : Nucleophilic character contrasts with the electrophilic iodine in this compound.
- Use Cases : Employed in heterocycle synthesis (e.g., indoles), whereas this compound facilitates aromatic iodination .
4'-Iodoacetophenone (CAS 13329-40-3)
- Electron Effects : The acetyl group (-COCH₃) is electron-withdrawing, activating the aromatic ring for electrophilic substitution. However, the iodine atom in this compound is directly involved in iodination reactions.
- Applications : Used as a building block in ketone-based syntheses, unlike the sulfonate’s role in hypervalent iodine chemistry .
Sodium 4-Iodobenzenesulfonate (CAS 22067-89-6)
- Counterion Difference : Sodium vs. potassium affects solubility. Potassium salts generally exhibit higher solubility in polar aprotic solvents like acetonitrile (MeCN), critical for reaction efficiency .
- Synthetic Utility : Both salts are used in iodination, but this compound is preferred in acidic, aqueous conditions due to enhanced stability .
Sodium 4-Hydroxy-3-Iodobenzenesulfonate (CAS 121208-93-3)
- Structural Variation : Contains a hydroxyl (-OH) group at the meta position, enabling additional reactivity (e.g., hydrogen bonding or oxidation).
- Applications : Suitable for dual-functionalized systems, whereas this compound is optimized for iodination without competing hydroxyl reactivity .
2,3,4,5,6-Pentafluorophenyl 4-Iodobenzenesulfonate
- Electron-Withdrawing Effects : The pentafluorophenyl group increases the sulfonate’s leaving group ability, making it useful in esterification or nucleophilic aromatic substitution.
- Contrast : this compound retains the sulfonate group as part of its structure, stabilizing the iodine center rather than acting as a leaving group .
Key Comparative Data Table
| Compound | CAS Number | Key Functional Group | Solubility | Primary Application |
|---|---|---|---|---|
| This compound | 13035-63-7 | Sulfonate (-SO₃⁻K⁺) | High in H₂O/MeCN | Electrophilic iodination |
| 4-Iodophenylboronic Acid | 5122-99-6 | Boronic Acid (-B(OH)₂) | Low in H₂O | Suzuki-Miyaura cross-coupling |
| Sodium 4-Iodobenzenesulfonate | 22067-89-6 | Sulfonate (-SO₃⁻Na⁺) | Moderate in H₂O | Iodination (less stable than K⁺) |
| 4'-Iodoacetophenone | 13329-40-3 | Acetyl (-COCH₃) | Organic solvents | Ketone-based synthesis |
| Sodium 4-Hydroxy-3-Iodobenzenesulfonate | 121208-93-3 | Sulfonate + -OH | Moderate in H₂O | Dual-functionalized systems |
Biological Activity
Potassium 4-iodobenzenesulfonate (PIBS) is a compound with significant biological activity, particularly noted for its antimicrobial properties. This article explores its biological activities, applications in research, and relevant case studies, providing a comprehensive overview of its role in various fields.
Chemical Structure and Properties
This compound has the chemical formula C₆H₄IKO₃S. Its structure consists of a benzene ring substituted with an iodine atom and a sulfonate group, contributing to its solubility and reactivity in biological systems. The iodine component is particularly relevant in biochemical assays and tracer studies due to its ability to interact with biological molecules.
Biological Activity
Research indicates that this compound exhibits notable antimicrobial activity . Its structural components allow it to interact with cellular processes, potentially disrupting functions in microorganisms. This activity positions it as a candidate for further investigation in pharmaceutical applications, especially concerning antibiotic development.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that it may form complexes with various biomolecules, influencing cellular pathways and metabolic processes. Understanding these interactions is crucial for elucidating its therapeutic potential.
Applications in Research
This compound is employed across several research fields:
- Life Science Research : Used as a biochemical reagent to study cellular processes and molecular interactions.
- Biopharmaceutical Production : Serves as a catalyst in synthesizing iodine-tagged pharmaceuticals.
- Iodine Nutrition Research : Acts as a tracer in studies on iodine uptake and metabolism.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an alternative antimicrobial agent . -
Pharmaceutical Applications :
In biopharmaceutical settings, this compound has been utilized to enhance the synthesis of iodine-containing drugs. The efficiency of drug production was assessed through yield and purity metrics, demonstrating improved outcomes when using this compound . -
Nutritional Studies :
Research involving this compound as a tracer has provided insights into iodine absorption rates in human subjects. This work has implications for public health strategies aimed at addressing iodine deficiency disorders .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other iodine-containing compounds:
| Compound | Antimicrobial Activity | Biopharmaceutical Use | Iodine Tracer Studies |
|---|---|---|---|
| This compound | High | Yes | Yes |
| Iodine Monochloride | Moderate | Limited | No |
| Iodinated Contrast Media | Low | Yes | Limited |
Q & A
Q. What are the standard synthesis and purification protocols for potassium 4-iodobenzenesulfonate?
this compound is typically synthesized via sulfonation of iodobenzene derivatives followed by neutralization with potassium hydroxide. Purification often involves recrystallization from aqueous ethanol. Analytical validation requires confirming the absence of unreacted starting materials using thin-layer chromatography (TLC) and ensuring stoichiometric ratios via elemental analysis . For subsampling, ensure homogeneity by following protocols that minimize preparation errors and calculate sampling uncertainties using incremental hierarchical loading (IHL) factors .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
¹H, ¹³C, and ¹⁵N NMR spectroscopy in deuterated solvents (e.g., DMSO-d₆ or CD₃OD) are critical for structural elucidation. Chemical shifts for aromatic protons and sulfonate groups should align with computational predictions. TLC with silica gel F254 is recommended for monitoring reaction progress .
Q. How is this compound utilized as a reagent in organic synthesis?
The compound serves as a sulfonating agent or iodine source in cross-coupling reactions. Its stability under aqueous conditions makes it suitable for Suzuki-Miyaura couplings, where the sulfonate group acts as a leaving group. Experimental designs should control for solvent polarity and temperature to optimize yields .
Advanced Research Questions
Q. How should researchers design experiments to study the compound’s reactivity in heterogeneous catalysis?
Use a combination of single-case and multiple-case study methodologies to compare catalytic efficiency across substrates. Independent variables (e.g., catalyst loading, temperature) should be systematically varied, with kinetic data analyzed via Arrhenius plots. Ensure reproducibility by documenting subsampling protocols and error margins .
Q. What methodological approaches resolve contradictions in data caused by isotopic effects or solvent interactions?
Contradictions in kinetic or thermodynamic data may arise from iodine’s heavy atom effect or solvent polarity. Address this by replicating experiments in deuterated solvents and using error propagation models to quantify uncertainties. Cross-validate results with DFT calculations to isolate solvent-specific artifacts .
Q. How can researchers mitigate error propagation in quantitative analysis of this compound?
Employ high-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to improve peak resolution. Calculate systematic errors using the International Union of Pure and Applied Chemistry (IUPAC) guidelines and report confidence intervals for analyte concentrations .
Q. What challenges arise in spectroscopic characterization due to iodine’s nuclear spin, and how are they addressed?
Iodine’s quadrupolar moment (I = 5/2) causes signal broadening in NMR. Mitigate this by using higher magnetic field strengths (e.g., 400 MHz) and cryoprobes to enhance sensitivity. For crystallography, employ synchrotron radiation to resolve heavy-atom effects .
Q. How does this compound’s stability vary under acidic, basic, or oxidative conditions?
Design accelerated stability studies by exposing the compound to pH extremes (1–14) and oxidizing agents (e.g., H₂O₂). Monitor degradation via UV-Vis spectroscopy and LC-MS. Use Arrhenius modeling to predict shelf-life under storage conditions .
Q. What systematic review methodologies are recommended for synthesizing findings on the compound’s biomedical applications?
Conduct a scoping review to map preclinical studies, followed by a meta-analysis of cytotoxicity data. Use PICO (Patient, Intervention, Comparison, Outcome) frameworks to structure literature searches and assess bias via Cochrane risk-of-tool criteria .
Q. How can case study research elucidate the compound’s role in photoredox catalysis?
Apply a mixed-methods approach: (1) use computational models (e.g., TD-DFT) to predict redox potentials, and (2) validate experimentally through cyclic voltammetry. Compare results with analogous sulfonates to identify structure-activity relationships. Document methodological limitations, such as solvent choice impacting electron-transfer efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
